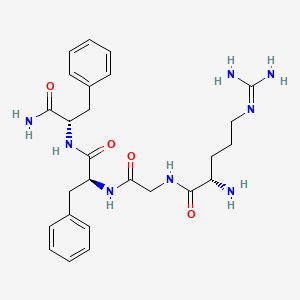
4-Iodobenzoate
Übersicht
Beschreibung
4-Iodobenzoate, also known as p-iodobenzoate, is an organic compound with the chemical formula C7H5IO2. It is a derivative of benzoic acid where an iodine atom is substituted at the para position of the benzene ring. This compound is a white solid with a melting point of 270-273°C .
Vorbereitungsmethoden
4-Iodobenzoate can be synthesized through various methods. One common laboratory method involves the oxidation of p-iodotoluene using potassium permanganate . The reaction conditions typically include heating the mixture under reflux. Industrial production methods may involve similar oxidation processes but on a larger scale, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-Iodobenzoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form 4-iodobenzoic acid.
Reduction: Reduction reactions can convert this compound to 4-iodobenzyl alcohol.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Esterification: The carboxylic acid group of 4-iodobenzoic acid can undergo Fischer–Speier esterification with methanol to form methyl this compound.
Wissenschaftliche Forschungsanwendungen
4-Iodobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, facilitating the creation of various organic compounds.
Biology: In biological research, it can be used to study enzyme interactions and protein modifications.
Medicine: The compound is used in the synthesis of pharmaceuticals, including drugs like pemetrexed.
Wirkmechanismus
The mechanism of action of 4-iodobenzoate involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the carboxyl group. The iodine atom can undergo substitution reactions, while the carboxyl group can participate in esterification and other reactions. These functional groups allow this compound to interact with different molecular targets and pathways, facilitating its use in synthesis and catalysis .
Vergleich Mit ähnlichen Verbindungen
4-Iodobenzoate is similar to other iodobenzoic acids, such as 2-iodobenzoic acid and 3-iodobenzoic acid . its unique structure, with the iodine atom at the para position, gives it distinct reactivity and properties. For example, this compound is more suitable for certain substitution reactions compared to its ortho and meta counterparts due to the steric and electronic effects of the para-substituted iodine atom .
Similar Compounds
- 2-Iodobenzoic acid
- 3-Iodobenzoic acid
- Methyl this compound
Eigenschaften
IUPAC Name |
4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHICCUXQJBDNRN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IO2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5377-71-9 | |
| Record name | Benzoic acid, p-iodo-, ion(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005377719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














